

# Starting materials for "Methyl 5-bromo-1H-pyrrole-2-carboxylate" synthesis

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## Compound of Interest

Compound Name: Methyl 5-bromo-1H-pyrrole-2-carboxylate

Cat. No.: B1365157

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## Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate: A Technical Guide

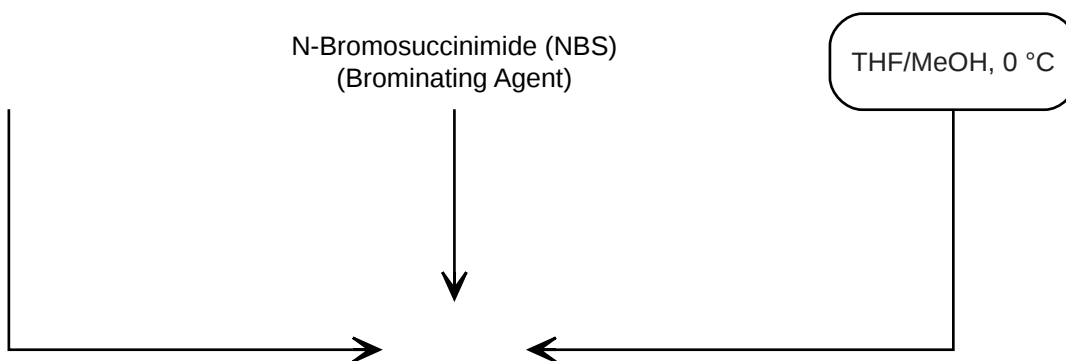
This document provides a comprehensive overview of a common synthetic route to **Methyl 5-bromo-1H-pyrrole-2-carboxylate**, a valuable reagent in pharmaceutical synthesis.<sup>[1]</sup> This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a clear visualization of the synthesis workflow.

### Core Synthesis Route: Electrophilic Bromination

The primary and most direct method for the synthesis of **Methyl 5-bromo-1H-pyrrole-2-carboxylate** is the electrophilic bromination of Methyl 1H-pyrrole-2-carboxylate. This reaction utilizes N-bromosuccinimide (NBS) as the bromine source.

### Reaction Scheme

The overall chemical transformation is depicted below:



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Caption: Synthesis of **Methyl 5-bromo-1H-pyrrole-2-carboxylate**.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Methyl 5-bromo-1H-pyrrole-2-carboxylate**.

Parameter	Value	Reference
Starting Material	Methyl 1H-pyrrole-2-carboxylate	[1]
Reagent	N-Bromosuccinimide (NBS)	[1]
Solvent	Tetrahydrofuran (THF) and Methanol (MeOH)	[1]
Reaction Temperature	0 °C	[1]
Reaction Time	3.5 hours	[1]
Product Yield	26%	[1]
Molecular Weight (Product)	204.02 g/mol	[2]

## Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of **Methyl 5-bromo-1H-pyrrole-2-carboxylate** based on established procedures.[1]

## Materials:

- Methyl 1H-pyrrole-2-carboxylate (52; 10 g, 80 mmol)
- N-Bromosuccinimide (NBS; 15 g, 84 mmol)
- Tetrahydrofuran (THF), 800 mL
- Methanol (MeOH), 400 mL
- Silica gel for column chromatography
- Ethyl acetate
- Petroleum ether

## Procedure:

- Dissolve Methyl 1H-pyrrole-2-carboxylate (10 g, 80 mmol) in a solvent mixture of 800 mL of tetrahydrofuran (THF) and 400 mL of methanol (MeOH).
- Cool the reaction mixture to 0 °C in an ice bath.
- Add N-bromosuccinimide (15 g, 84 mmol) in five equal portions over a period of 1.5 hours.
- After the complete addition of NBS, continue to stir the reaction mixture at 0 °C for an additional 2 hours.
- Upon completion of the reaction, concentrate the mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography using a 2% ethyl acetate/petroleum ether eluent.
- This process yields 4.3 g (26%) of **Methyl 5-bromo-1H-pyrrole-2-carboxylate** as a white solid.

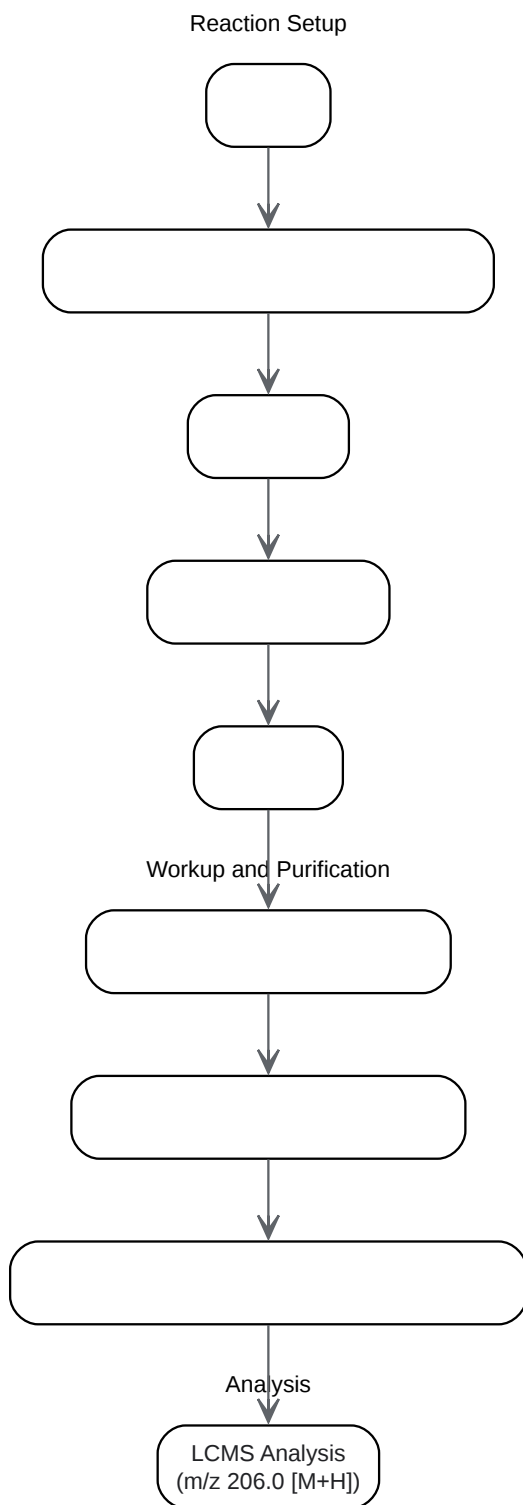
## Analysis:

The final product can be analyzed by Liquid Chromatography-Mass Spectrometry (LCMS). The expected result is a peak at  $m/z$  206.0  $[M + H]$ .<sup>[1]</sup>

## Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

## Experimental Workflow for Methyl 5-bromo-1H-pyrrole-2-carboxylate Synthesis

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **Methyl 5-bromo-1H-pyrrole-2-carboxylate**.

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## References

- 1. methyl 5-bromo-1H-pyrrole-2-carboxylate | 934-07-6 [chemicalbook.com]
- 2. Methyl 5-bromo-1H-pyrrole-2-carboxylate | C<sub>6</sub>H<sub>6</sub>BrNO<sub>2</sub> | CID 11600885 - PubChem [pubchem.ncbi.nlm.nih.gov]
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